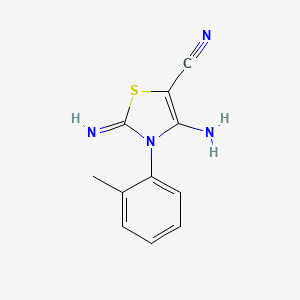
2-(4-Cyclohexylbutyl)-6-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Cyclohexylbutyl)-6-methylpyridine is an organic compound with a complex structure that includes a pyridine ring substituted with a cyclohexylbutyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylbutyl)-6-methylpyridine typically involves the following steps:
Formation of the Cyclohexylbutyl Group: The cyclohexylbutyl group can be synthesized through a series of reactions starting from cyclohexane. This involves the formation of a butyl chain and its subsequent attachment to the cyclohexane ring.
Attachment to Pyridine Ring: The cyclohexylbutyl group is then attached to the pyridine ring through a substitution reaction. This step often requires the use of a catalyst and specific reaction conditions to ensure the correct positioning of the substituent on the pyridine ring.
Methylation: The final step involves the methylation of the pyridine ring to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
化学反应分析
Types of Reactions
2-(4-Cyclohexylbutyl)-6-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
2-(4-Cyclohexylbutyl)-6-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving cell signaling and receptor interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-Cyclohexylbutyl)-6-methylpyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-(4-Cyclohexylbutyl)-6-methylpyridine: Unique due to its specific substitution pattern on the pyridine ring.
2-(4-Cyclohexylbutyl)-pyridine: Lacks the methyl group, leading to different chemical properties and reactivity.
6-Methylpyridine: Lacks the cyclohexylbutyl group, resulting in a simpler structure with different applications.
属性
CAS 编号 |
60439-21-6 |
|---|---|
分子式 |
C16H25N |
分子量 |
231.38 g/mol |
IUPAC 名称 |
2-(4-cyclohexylbutyl)-6-methylpyridine |
InChI |
InChI=1S/C16H25N/c1-14-8-7-13-16(17-14)12-6-5-11-15-9-3-2-4-10-15/h7-8,13,15H,2-6,9-12H2,1H3 |
InChI 键 |
WNHAEWKJYPAKMC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)CCCCC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14615703.png)
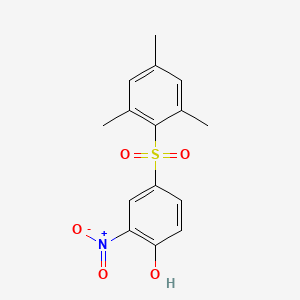
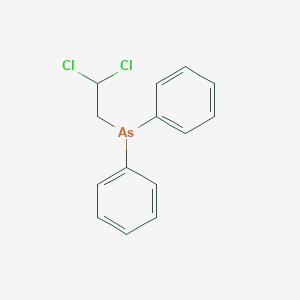
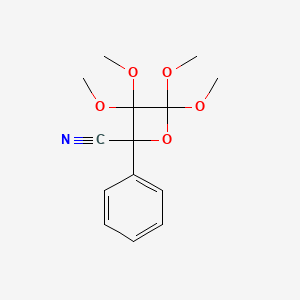
![(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615719.png)
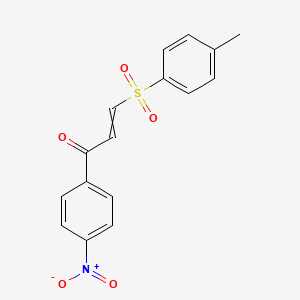
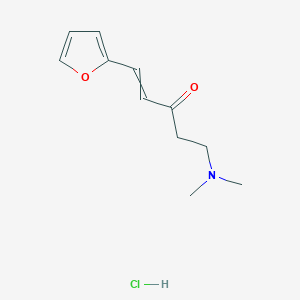
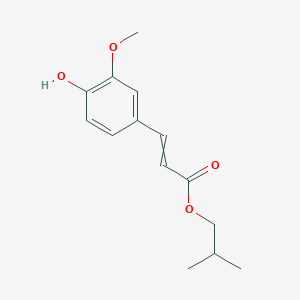
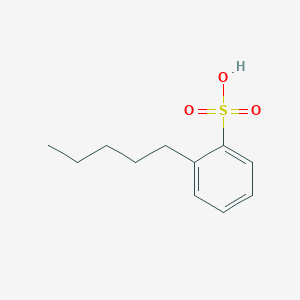

![2-[4-(Propan-2-yl)phenyl]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14615760.png)
![2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14615768.png)
